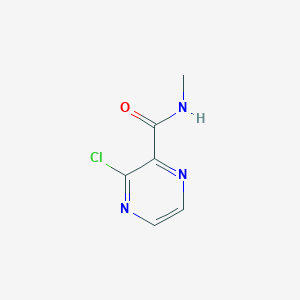

3-chloro-N-methylpyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClN3O |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

3-chloro-N-methylpyrazine-2-carboxamide |

InChI |

InChI=1S/C6H6ClN3O/c1-8-6(11)4-5(7)10-3-2-9-4/h2-3H,1H3,(H,8,11) |

InChI Key |

YNXCSBRVQKYVCN-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC=CN=C1Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro N Methylpyrazine 2 Carboxamide and Analogues

Precursor Synthesis Strategies for 3-chloropyrazine-2-carboxamide (B1267238) Scaffolds

The cornerstone of synthesizing the target compound is the efficient preparation of its immediate precursor, 3-chloropyrazine-2-carboxamide. Two primary pathways are considered for this stage: the partial hydrolysis of a nitrile derivative and the direct amidation of the pyrazine (B50134) ring.

A common and high-yielding method for preparing 3-chloropyrazine-2-carboxamide is the partial hydrolysis of the nitrile group in 3-chloropyrazine-2-carbonitrile (B110518). mdpi.comresearchgate.net This procedure is favored over other methods due to the higher yields it typically affords. mdpi.comresearchgate.net

The reaction is conducted under carefully controlled conditions of pH and temperature. mdpi.com In a typical laboratory procedure, 3-chloropyrazine-2-carbonitrile is added portionwise to a heated mixture of hydrogen peroxide and water. mdpi.com The solution is made alkaline, for instance, to a pH of 9 using a sodium hydroxide (B78521) solution. mdpi.com The temperature is maintained at a specific level, such as 50°C, during the addition of the carbonitrile. mdpi.com This controlled hydrolysis selectively converts the nitrile group (-CN) into a primary carboxamide group (-CONH2) while preserving the chloro-substituent on the pyrazine ring. Following the reaction, the crude product can be purified by recrystallization from a solvent like ethanol (B145695). mdpi.com This method has been reported to achieve yields of approximately 80%. mdpi.com

Table 1: Reaction Conditions for Partial Hydrolysis

| Parameter | Value |

| Starting Material | 3-chloropyrazine-2-carbonitrile |

| Reagents | Hydrogen peroxide, Sodium hydroxide |

| Solvent | Water |

| Temperature | 50 °C |

| pH | 9 |

| Approximate Yield | 80% |

Direct amidation of the pyrazine ring presents an alternative, though often lower-yielding, route to the 3-chloropyrazine-2-carboxamide scaffold. mdpi.comresearchgate.net This pathway would typically involve the conversion of a carboxylic acid derivative on the pyrazine ring directly into the amide. General methods for amide bond formation often rely on the activation of a carboxylic acid, for example, by converting it into a more reactive acyl chloride. mdpi.comnih.gov

For pyrazine derivatives, a general procedure involves refluxing the corresponding pyrazine-2-carboxylic acid with thionyl chloride in a suitable solvent like toluene (B28343) to form the crude acyl chloride. nih.gov This activated intermediate is then reacted with an amine source. While direct amidation of the pyrazine carboxylic acid is a viable conceptual pathway, the partial hydrolysis of the nitrile is often selected for its superior efficiency in synthesizing the 3-chloropyrazine-2-carboxamide precursor. mdpi.comresearchgate.net

N-Methylation and Carboxamide Formation Reactions

Once the 3-chloropyrazine-2-carboxamide precursor is obtained, the subsequent step involves forming the N-methyl carboxamide. A direct approach is the aminolysis of an activated carboxylic acid derivative with methylamine (B109427). An established multi-step procedure begins with the hydrolysis of 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxylic acid using a base like sodium hydroxide, followed by acidification. researchgate.netnih.gov The resulting acid is then converted to its acyl chloride with thionyl chloride. researchgate.netnih.gov Finally, the N-methyl carboxamide is formed through the reaction of this acyl chloride with methylamine. researchgate.net

Alternative approaches involve the direct reaction of 3-chloropyrazine-2-carboxamide with various amines to produce N-substituted analogues, for which both conventional and microwave-assisted methods have been developed. mdpi.com

Conventional synthesis of N-substituted pyrazine-2-carboxamide analogues typically involves heating the reactants under reflux for extended periods. mdpi.com For instance, the synthesis of N-benzyl analogues involves dissolving 3-chloropyrazine-2-carboxamide in a solvent such as tetrahydrofuran (B95107) (THF) with an amine and a base like triethylamine (B128534). mdpi.com The mixture is then heated under reflux, for example at 70°C, for a duration of up to 15 hours. mdpi.com

While effective, these thermal methods can suffer from long reaction times and comparatively low yields, which have been reported in the range of 24% to 50% for certain N-benzyl derivatives. mdpi.com Purification of the product is often achieved through chromatographic techniques. mdpi.com

To address the limitations of conventional heating, microwave-assisted synthesis has emerged as a powerful alternative. mdpi.com This technology can significantly reduce reaction times and improve yields. mdpi.comnih.gov In the synthesis of N-substituted analogues of 3-chloro-N-methylpyrazine-2-carboxamide, microwave irradiation has been shown to be highly effective. mdpi.com

A typical microwave-assisted procedure involves sealing the 3-chloropyrazine-2-carboxamide precursor, an amine, and a suitable base (such as pyridine) in a reaction vessel with a solvent like methanol. mdpi.com The mixture is then subjected to microwave irradiation at a set temperature and power, for example, 140°C and 200 W for 30 minutes. mdpi.com This approach has been noted to be more efficient, saving both time and materials. mdpi.com However, it is important to note that not all reagents are stable under microwave conditions; for example, triethylamine can decompose and lead to the formation of unwanted side products. mdpi.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its analogues. This involves the careful selection of solvents, bases, reaction times, and energy sources.

The choice between conventional heating and microwave irradiation represents a key point of optimization. mdpi.com As illustrated in the synthesis of related N-benzyl analogues, microwave synthesis offers a dramatic reduction in reaction time (from 15 hours to 30 minutes) and generally provides higher yields compared to conventional thermal methods. mdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for N-substituted Analogues

| Parameter | Conventional Thermal Method | Microwave-Assisted Method |

| Reaction Time | 15 hours | 30 minutes |

| Temperature | 70 °C | 140 °C |

| Base | Triethylamine | Pyridine |

| Yield | 24% - 50% | Generally higher |

| Notes | Long reaction times, lower yields | Time-saving, potential for higher yields, base selection is critical |

Further optimization can be achieved by adjusting reagent ratios and concentrations. For example, in the synthesis of related pyrazine compounds, modifying the substrate-to-reagent ratio and the volume of solvent has been shown to significantly increase yields from 48% to a more efficient 77-80% range. uns.ac.id The selection of the base is also critical, particularly in microwave-assisted reactions where the stability of the base at high temperatures can impact the reaction outcome. mdpi.com The purification method, whether recrystallization or chromatography, also plays a role in the final isolated yield and purity of the compound. mdpi.com

Methodologies for Compound Purification

The isolation and purification of this compound and its analogues are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts, yielding a compound of sufficient purity for analytical characterization and further application. The scientific literature details several conventional and advanced techniques tailored to the physicochemical properties of this class of heterocyclic compounds. The primary methods employed include chromatography, crystallization, and liquid-liquid extraction.

Chromatographic Techniques:

Column chromatography is a cornerstone for the purification of pyrazine carboxamides. Silica (B1680970) gel is overwhelmingly the stationary phase of choice due to its efficacy in separating compounds of moderate polarity.

Flash Chromatography: This technique is frequently cited for the purification of 3-chloropyrazine-2-carboxamide analogues. For instance, in the synthesis of various N-substituted benzyl (B1604629) analogues, the crude reaction mixtures were adsorbed onto silica gel and subjected to preparative flash chromatography. mdpi.com Gradient elution, typically with a hexane/ethyl acetate (B1210297) solvent system, is effective in separating the desired products from reaction impurities. mdpi.comnih.gov Automated flash chromatography systems are also employed, allowing for efficient separation with UV detection at wavelengths such as 260 nm and 280 nm. mdpi.comnih.gov

Silica Gel Column Chromatography: For precursors like 3-chloropyrazine-2-carbonitrile, purification is effectively achieved using silica gel column chromatography with 100% dichloromethane (B109758) as the eluent. chemicalbook.comchemicalbook.com In other syntheses, a solvent system of petroleum ether and ethyl acetate (e.g., in a 10:1 ratio) has been successfully used. chemicalbook.com The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). nih.gov

Crystallization and Recrystallization:

Crystallization is a powerful technique for purifying solid compounds, often yielding high-purity materials.

Recrystallization from Solvents: The crude product of 3-chloropyrazine-2-carboxamide, synthesized via partial hydrolysis of the corresponding nitrile, can be purified by recrystallization from ethanol. mdpi.com Cooling the reaction mixture is often sufficient to initiate crystallization. mdpi.com For other pyrazine carboxamide derivatives, recrystallization from a mixture of ethanol and water may be necessary to obtain the final, pure substance. mdpi.com The precursor, 3-chloropyrazine-2-carboxylic acid, can be crystallized directly from the reaction mixture by acidification to pH 3, followed by filtration and drying. nih.gov

Extraction and Work-up Procedures:

Prior to chromatography or crystallization, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. This process involves:

Quenching the reaction mixture with water.

Extraction of the organic compounds into an immiscible solvent like diethyl ether or ethyl acetate. chemicalbook.com

Washing the combined organic layers with water and/or brine.

Drying the organic phase over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄). chemicalbook.comchemicalbook.com

Evaporation of the solvent under reduced pressure to yield the crude product. chemicalbook.comchemicalbook.com

The purity of the final compounds is rigorously confirmed through a combination of analytical methods, including Thin-Layer Chromatography (TLC), melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and elemental analysis. mdpi.com

Table 1: Summary of Purification Methodologies for this compound and Related Compounds

| Compound/Analogue Class | Purification Technique | Details (Stationary Phase, Solvents, etc.) | Source(s) |

|---|---|---|---|

| 3-chloropyrazine-2-carbonitrile | Silica Gel Column Chromatography | Eluent: 100% Dichloromethane | chemicalbook.com, chemicalbook.com |

| 3-chloropyrazine-2-carbonitrile | Silica Gel Column Chromatography | Eluent: Petroleum Ether / Ethyl Acetate (10:1) | chemicalbook.com |

| 3-chloropyrazine-2-carboxamide | Recrystallization | Solvent: Ethanol | mdpi.com |

| 3-chloropyrazine-2-carboxylic acid | Crystallization | Method: Acidification of aqueous solution to pH 3 | nih.gov |

| N-Benzyl-3-aminopyrazine-2-carboxamides | Preparative Flash Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane / Ethyl Acetate (gradient) | mdpi.com |

| Substituted N-Benzylpyrazine-2-carboxamides | Flash Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane / Ethyl Acetate (gradient) | nih.gov |

Chemical Reactivity and Transformation Pathways of 3 Chloro N Methylpyrazine 2 Carboxamide

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring System

The most prominent reaction pathway for 3-chloro-N-methylpyrazine-2-carboxamide and its parent compound, 3-chloropyrazine-2-carboxamide (B1267238), is the nucleophilic aromatic substitution (SNAr) at the C-3 position, displacing the chloro group. imist.maresearchgate.net The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring facilitates this reaction. nih.gov

A significant body of research focuses on the aminodehalogenation of 3-chloropyrazine-2-carboxamide, where the chlorine atom is substituted by an amino group. This reaction serves as a robust method for creating libraries of N-substituted pyrazinamide (B1679903) derivatives. researchgate.netmdpi.com

Detailed studies have demonstrated the reaction of 3-chloropyrazine-2-carboxamide with a variety of substituted benzylamines to yield a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.com These reactions are typically performed by heating the reactants in a solvent such as tetrahydrofuran (B95107) (THF) with a base like triethylamine (B128534) to neutralize the HCl formed. researchgate.net Alternatively, microwave-assisted synthesis has been employed, which can significantly reduce reaction times from hours to minutes and often improves yields. mdpi.com For example, microwave irradiation at 140°C for 30 minutes has been used effectively for this transformation. mdpi.com

During the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides from the corresponding acyl chloride, a side reaction can occur where the benzylamine (B48309) reactant displaces the chlorine atom on the pyrazine ring, leading to the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. proquest.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Aminodehalogenation

The substitution of the chloro group is a cornerstone for the diversification of this class of compounds. The electrophilicity of the carbon atom attached to the chlorine facilitates its replacement by a wide range of nucleophiles, primarily amines. researchgate.net This allows for the introduction of various functionalities onto the pyrazine core, enabling the exploration of structure-activity relationships. mdpi.com The reaction with differently substituted anilines and benzylamines has led to large series of derivatives. researchgate.netmdpi.com While amines are the most studied nucleophiles, the reactivity profile suggests that other nucleophiles, such as thiols or alkoxides, could also displace the chloro group under appropriate conditions, further expanding the chemical space of accessible derivatives.

Reactivity at the Carboxamide Moiety

The carboxamide group (–CONHCH₃) offers additional possibilities for chemical modification, although these are less explored compared to the substitution on the pyrazine ring.

While reactions involving the modification of the pre-formed N-methylcarboxamide group are not extensively detailed in the reviewed literature, the synthesis of this moiety is a key chemical transformation. N-substituted pyrazine-2-carboxamides are generally synthesized through the condensation of pyrazine-2-carboxylic acid chlorides with the desired amine. nih.govmdpi.com This process involves activating the corresponding carboxylic acid (e.g., 3-chloropyrazine-2-carboxylic acid) with an agent like thionyl chloride to form the acyl chloride, which then readily reacts with an amine (in this case, methylamine) in the presence of a base like pyridine. nih.govmdpi.com This fundamental amidation reaction is crucial for creating the title compound and its various N-substituted analogs.

Based on general amide chemistry, the N-methylcarboxamide moiety has the potential to undergo hydrolysis back to the carboxylic acid under acidic or basic conditions, or reduction to an aminomethyl group using strong reducing agents like lithium aluminum hydride, though specific examples on this pyrazine scaffold are not prominent in the cited literature.

The available scientific literature does not provide specific examples of chemical transformations targeting the N-methyl group of this compound. Typically, the N-alkyl group of an amide is chemically stable. Hypothetical reactions could include demethylation under harsh conditions or radical-based functionalization, but these are not established pathways for this specific molecule.

Intramolecular and Intermolecular Chemical Transformations

Chemical transformations involving the molecule as a whole can lead to more complex structures through ring formations or intermolecular assemblies. In the solid state, the crystal structures of similar compounds, such as 5-methylpyrazine-2-carboxamide, are heavily influenced by intermolecular hydrogen bonding. researchgate.netiucr.org The amide N-H protons form hydrogen bonds with the oxygen and ring nitrogen atoms of adjacent molecules, creating dimers and extended ribbon-like structures. researchgate.netiucr.org It is highly probable that this compound engages in similar intermolecular interactions, influencing its solid-state properties.

In related 3-aminopyrazine-2-carboxamide (B1665363) derivatives, the formation of an intramolecular hydrogen bond between the amide proton and the substituent at the 3-position has been observed, which can lock the conformation of the carboxamide group. nih.gov Such an intramolecular interaction could potentially occur in derivatives of this compound if the chloro group is replaced by a hydrogen-bond-accepting substituent.

Analysis of Side Product Generation and Mitigation

The most significant side reaction observed in analogous syntheses is the formation of a disubstituted pyrazine derivative. In the context of this compound synthesis, this would be 3-(methylamino)-N-methylpyrazine-2-carboxamide . This occurs when a second molecule of methylamine (B109427) displaces the chlorine atom at the 3-position of the pyrazine ring, in addition to the initial reaction at the carbonyl chloride group. Studies on the synthesis of N-benzyl analogues have shown that under certain conditions, this "double substitution" can become a prominent reaction pathway.

Another potential side product is 3-chloropyrazine-2-carboxylic acid . This can be formed through the hydrolysis of the highly reactive starting material, 3-chloropyrazine-2-carbonyl chloride. If moisture is present in the reaction environment, the acyl chloride can react with water instead of the intended methylamine, leading to the formation of the corresponding carboxylic acid.

Mitigation of these side products hinges on precise control over the reaction conditions. Key parameters that influence the formation of the disubstituted byproduct include the stoichiometry of the reactants, the reaction temperature, and the reaction time.

To minimize the formation of 3-(methylamino)-N-methylpyrazine-2-carboxamide, it is crucial to maintain a strict stoichiometric balance between 3-chloropyrazine-2-carbonyl chloride and methylamine. An excess of methylamine can drive the secondary substitution reaction. Lowering the reaction temperature and carefully monitoring the reaction progress to avoid unnecessarily long reaction times can also suppress the formation of this byproduct.

The following interactive table illustrates the hypothetical effect of reaction conditions on the product distribution:

Table 1: Influence of Reaction Conditions on Product Yield| Molar Ratio (Acyl Chloride:Methylamine) | Temperature (°C) | Reaction Time (hours) | This compound Yield (%) | 3-(methylamino)-N-methylpyrazine-2-carboxamide Yield (%) |

|---|---|---|---|---|

| 1:1.1 | 0-5 | 2 | 95 | 3 |

| 1:1.5 | 25 | 4 | 80 | 18 |

| 1:2.0 | 50 | 8 | 60 | 35 |

To prevent the formation of 3-chloropyrazine-2-carboxylic acid, the reaction should be conducted under strictly anhydrous conditions. This includes using dry solvents and ensuring that the methylamine reagent is also free of significant amounts of water.

Detailed research findings on closely related compounds have demonstrated that the choice of base and solvent can also play a role in directing the reaction towards the desired product and minimizing side reactions. For instance, the use of a non-nucleophilic base can be advantageous in preventing unwanted side reactions involving the base itself.

The following interactive table summarizes the primary side products and the strategies for their mitigation:

Table 2: Summary of Side Products and Mitigation Strategies| Side Product | Formation Pathway | Mitigation Strategies |

|---|---|---|

| 3-(methylamino)-N-methylpyrazine-2-carboxamide | Nucleophilic substitution of the 3-chloro group by a second equivalent of methylamine. | - Strict stoichiometric control of reactants.- Lower reaction temperatures.- Minimized reaction times. |

| 3-chloropyrazine-2-carboxylic acid | Hydrolysis of 3-chloropyrazine-2-carbonyl chloride by residual water. | - Use of anhydrous solvents and reagents.- Conducting the reaction under an inert, dry atmosphere. |

By implementing these control measures, the formation of undesirable side products can be significantly reduced, leading to a more efficient and robust synthesis of this compound with higher purity and yield.

Computational and Theoretical Investigations of 3 Chloro N Methylpyrazine 2 Carboxamide

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 3-chloro-N-methylpyrazine-2-carboxamide, DFT calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the molecule's behavior. nih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.

For pyrazine (B50134) derivatives, the HOMO is often distributed across the entire molecule, while the LUMO may be localized on specific regions, indicating the likely sites for electronic transitions. researchgate.net The energetic stability is further assessed by calculating the total energy of the optimized molecular geometry.

Table 1: Representative Frontier Molecular Orbital Energies (Note: The following values are illustrative for a typical pyrazine derivative and not specific to this compound.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.351 |

| ELUMO | -5.517 |

| Energy Gap (ΔE) | 0.834 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. nih.gov To better match experimental data, calculated frequencies are often scaled using a standard scaling factor. nih.gov

A Potential Energy Distribution (PED) analysis is performed to provide a detailed assignment of each vibrational mode. researchgate.netchemrxiv.org PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This allows for an unambiguous characterization of complex spectra. For instance, the characteristic stretching vibrations of C-H, N-H, and C=O groups can be precisely assigned. researchgate.net

Table 2: Illustrative Vibrational Wavenumbers and PED Assignments (Note: This table represents typical assignments for a pyrazine carboxamide derivative.)

| Assignment | Calculated Frequency (cm-1) | Potential Energy Distribution (PED) % |

|---|---|---|

| N-H stretch | 3418 | ν(NH) 100% |

| C-H stretch (pyrazine) | 3080 | ν(CH) 98% |

| C=O stretch | 1680 | ν(CO) 85%, δ(NH) 10% |

| Pyrazine ring stretch | 1550 | ν(CC) 45%, ν(CN) 40% |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. nih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

In molecules like this compound, NBO analysis can reveal key stabilizing interactions, such as those between the lone pair orbitals of nitrogen or oxygen atoms and the antibonding orbitals of the pyrazine ring. This provides insight into the electronic stability arising from electron delocalization. nih.govresearchgate.net

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to predict the chemical behavior of the molecule. These quantum chemical parameters help in understanding the molecule's electrophilicity and nucleophilicity. researchgate.net

Key reactivity descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

A high electrophilicity index indicates a strong capacity to accept electrons, making the molecule a good electrophile. researchgate.net Conversely, a low chemical hardness suggests higher reactivity. These descriptors are invaluable for predicting how the molecule will interact with other chemical species. mdpi.com

Molecules with significant intramolecular charge transfer and extended π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. DFT calculations can predict these properties by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The magnitude of the first hyperpolarizability (β) is a key measure of a molecule's NLO activity. uantwerpen.be For comparison, the calculated β value is often benchmarked against that of a standard NLO material like urea. Studies on similar pyrazine derivatives have shown that they can possess significantly larger hyperpolarizability values than urea, indicating their potential as NLO materials. researchgate.net

Table 3: Representative Calculated NLO Properties (Note: Values are for a comparable pyrazine derivative and are illustrative.)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 4.5 Debye |

| First Hyperpolarizability (β) | 24.973 × 10-30 esu |

| β (relative to urea) | 192 times that of urea |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into the properties of a single, isolated molecule (often in the gas phase), molecular modeling and dynamics simulations can explore its behavior in a more complex environment, such as in solution or interacting with a biological target.

Molecular docking, a key technique in molecular modeling, is used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. mdpi.comresearchgate.net For derivatives of this compound, docking studies have been used to investigate potential binding modes with enzymes like mycobacterial enoyl-ACP reductase (InhA), a target for antitubercular drugs. mdpi.com

Molecular Dynamics (MD) simulations can further refine these docking poses and provide information on the stability of the molecule-receptor complex over time. researchgate.net These simulations model the atomic movements, offering a dynamic view of the intermolecular interactions that stabilize the binding, such as hydrogen bonds and hydrophobic contacts.

Molecular Docking Studies for Molecular Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets and estimating the binding affinity of a ligand. For derivatives of 3-chloropyrazine-2-carboxamide (B1267238), molecular docking has been employed to investigate potential mechanisms of action, particularly for their antimycobacterial properties. nih.gov

One of the primary molecular targets identified for this class of compounds is the mycobacterial enoyl-acyl carrier protein reductase (InhA). nih.govmdpi.com InhA is a vital enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. mdpi.com Docking studies of compounds derived from 3-chloropyrazine-2-carboxamide have shown that they can fit within the InhA active site. nih.gov The pyrazine carboxamide group is predicted to play a critical role in binding, often forming key hydrogen bond interactions with the Tyr 158 residue and the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor, which are characteristic interactions for known InhA inhibitors. mdpi.com

The binding affinity, often expressed as a docking score in kcal/mol, provides a prediction of the strength of the interaction. While scores for this compound itself are not extensively documented, studies on closely related analogs provide insight into the binding potential.

| Compound Derivative | Molecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-[(3-chlorobenzyl)amino]pyrazine-2-carboxamide | InhA (M. tuberculosis) | -8.47 | Tyr 158, NAD+ |

| 3-[(3-methylbenzyl)amino]pyrazine-2-carboxamide | InhA (M. tuberculosis) | -8.49 | Tyr 158, NAD+ |

These studies suggest that substitution at the 3-position of the pyrazine ring can influence binding affinity by forming additional interactions with residues in the substrate-binding loop of the enzyme. mdpi.com

Conformational Analysis and Preferred Geometries

Conformational analysis is used to determine the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This information is vital for understanding how a molecule will interact with its biological target. Density Functional Theory (DFT) is a common computational method used to optimize molecular geometries and calculate structural parameters like bond lengths and angles. chemrxiv.org

For pyrazine carboxamide derivatives, a key conformational feature is the orientation of the carboxamide group relative to the pyrazine ring. nih.gov Theoretical calculations and crystal structure analyses of related compounds show that the amide group is often nearly coplanar with the pyrazine ring, which is stabilized by intramolecular interactions. nih.gov The planarity of this system can influence stacking interactions within a protein's binding site.

| Structural Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-C (pyrazine ring) | Carbon-carbon bond length | ~1.39 - 1.40 Å |

| C-N (pyrazine ring) | Carbon-nitrogen bond length | ~1.33 - 1.34 Å |

| C-Cl | Carbon-chlorine bond length | ~1.74 Å |

| C=O (amide) | Carbonyl bond length | ~1.22 Å |

| C-N (amide) | Amide C-N bond length | ~1.36 Å |

| Pyrazine-Amide Dihedral Angle | Twist between the ring and amide group | ~2.5 - 4.0° |

These calculations provide a static, optimized structure of the molecule in a vacuum, which serves as the starting point for more complex simulations. nih.gov

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its biological target over time. semanticscholar.org By simulating the movements of atoms and molecules, MD can be used to assess the stability of a binding pose predicted by molecular docking and to analyze the specific interactions that contribute to the stability of the complex. bohrium.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ijournalse.org

Development of Electronic and Structural Descriptors for Molecular Interaction Prediction

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov For pyrazine derivatives, a variety of descriptors are used to capture the electronic, steric, and lipophilic properties that govern their interaction with biological targets. nih.govnih.govsemanticscholar.org

These descriptors are calculated from the 2D or 3D structure of the molecules and are used as independent variables in statistical models. ijournalse.org

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | LUMO Energy | Electron affinity; susceptibility to nucleophilic attack. nih.gov |

| Electronic | Dipole Moment | Molecular polarity and charge distribution. nih.gov |

| Steric/Structural | Van der Waals Surface Area | Molecular size and shape. nih.gov |

| Topological | Balaban Index (J) | Molecular branching and connectivity. nih.gov |

| Physicochemical | ClogP | Lipophilicity (n-octanol/water partition coefficient). nih.gov |

The selection of relevant descriptors is a critical step in developing a predictive QSAR model. nih.gov

Statistical Correlations of Computational Parameters with Observed Molecular Responses

Once descriptors are calculated for a series of compounds with known biological activity, statistical methods are used to build a mathematical model that correlates the descriptors with the activity. Common methods include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govsemanticscholar.org

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. The quality and predictive power of a QSAR model are evaluated using several statistical parameters. A study on pyrazinoic acid esters, which are closely related to pyrazine carboxamides, developed a QSAR model to predict antimycobacterial activity. nih.gov

| Statistical Parameter | Symbol | Value for a Pyrazinoate Ester Model nih.gov | Indication |

|---|---|---|---|

| Correlation Coefficient | r² | 0.68 | Goodness of fit of the model to the training data. |

| Cross-validated r² | q² | 0.59 | Internal predictive ability of the model. |

| External Prediction Power | pred_r² | 0.73 | Predictive ability on an external test set. |

| Number of Compounds | N | 32 (training set) | Size of the dataset used to build the model. |

Such models demonstrate that properties like lipophilicity (ClogP) and molecular size (van der Waals surface area) are important factors influencing the antimycobacterial activity of this class of compounds. nih.gov These validated QSAR models serve as valuable tools for the future design of more potent pyrazine-based therapeutic agents. nih.govnih.gov

Structural Diversification and Scaffold Applications of 3 Chloro N Methylpyrazine 2 Carboxamide Derivatives

Synthesis of N-Benzyl and N-Alkyl Substituted Pyrazine-2-carboxamides

The synthesis of N-benzyl and N-alkyl substituted pyrazine-2-carboxamides often starts from a related chlorinated pyrazine (B50134) precursor. A common and effective method is the aminolysis of a substituted pyrazinecarboxylic acid chloride with an appropriate amine. nih.govnih.gov For instance, a series of N-benzylpyrazine-2-carboxamides can be prepared by condensing chlorides of pyrazine-2-carboxylic acids with various substituted benzylamines. nih.gov These reactions generally proceed under mild conditions and result in good product yields, typically ranging from 59% to 91%. nih.gov

Another key synthetic strategy involves the direct nucleophilic substitution of the chlorine atom on the pyrazine ring. The starting material, 3-chloropyrazine-2-carboxamide (B1267238), can be synthesized from 3-chloropyrazine-2-carbonitrile (B110518) via partial hydrolysis under controlled pH and temperature, a method often preferred due to its higher yields compared to direct amidation. mdpi.com Subsequently, the 3-chloro-pyrazine-2-carboxamide can react with a diverse range of substituted benzylamines through aminodehalogenation to yield a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net This nucleophilic substitution can sometimes be facilitated by microwave-assisted synthesis, which may offer improved yields and reduced reaction times compared to conventional heating methods. mdpi.com

During the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides via aminolysis of the corresponding acyl chloride, a notable side reaction can occur. The simultaneous substitution of the chlorine atom by the benzylamino moiety can lead to the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides as byproducts. mdpi.com By modifying the reaction conditions, this "double substitution" can be intentionally promoted to generate a distinct series of disubstituted derivatives. mdpi.com

| Compound Name | Starting Material | Reactant | Synthetic Method | Reference |

|---|---|---|---|---|

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 3-chloropyrazine-2-carboxamide | 4-methylbenzylamine | Aminodehalogenation | mdpi.com |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | 3-chloropyrazine-2-carboxylic acid chloride | 2-chlorobenzylamine | Aminolysis | mdpi.com |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride | 4-methoxybenzylamine | Aminolysis | nih.gov |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 3-chloropyrazine-2-carboxylic acid chloride | 3,4-dichlorobenzylamine | Aminolysis with simultaneous substitution | mdpi.comnih.gov |

Investigation of Positional Isomers and Related Halogenated Pyrazine Carboxamide Analogues

The position of halogen substituents on the pyrazine ring significantly influences the physicochemical properties and biological activity of pyrazine carboxamide derivatives. To understand these structure-activity relationships (SAR), researchers have synthesized and evaluated various positional isomers. mdpi.comnih.gov For example, substituted N-benzyl-3-chloropyrazine-2-carboxamides were specifically prepared as positional isomers of the previously studied 5-chloro and 6-chloro derivatives. mdpi.comnih.gov

This comparative investigation reveals the critical role of the chlorine atom's location. For instance, in studies of antimycobacterial agents, 6-chloro derivatives with 4-OCH₃ or 3-CF₃ substitutions on the benzyl (B1604629) ring showed potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg·mL⁻¹. nih.gov In contrast, the most active compound among the 3-chloro isomers was 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, which demonstrated notable antibacterial activity against Staphylococcus aureus with an MIC of 7.81 μM. mdpi.comnih.gov The disubstituted side products, such as N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, also proved to be effective against Mycobacterium tuberculosis H37Rv, with an MIC of 12.5 μg·mL⁻¹. mdpi.comnih.gov

The study of positional isomers extends beyond simple chloro-substituents. Research into other halogenated analogues and different heterocyclic frameworks, such as N-thienylcarboxamides, further underscores the importance of substituent placement. nih.govnih.gov These studies collectively demonstrate that altering the position of a single atom can profoundly impact molecular conformation, receptor binding, and ultimately, biological function. nih.gov

| Compound Series | Example of Active Compound | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|---|

| 3-Chloro Isomers | 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 μM | mdpi.comnih.gov |

| 5-Chloro Isomers | 5-chloro-N-(2,4-dichlorobenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 μg·mL⁻¹ | nih.gov |

| 6-Chloro Isomers | 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6.25 μg·mL⁻¹ | nih.gov |

3-chloro-N-methylpyrazine-2-carboxamide as a Core Scaffold in Medicinal Chemistry Research

The pyrazine carboxamide framework is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules and its synthetic tractability. tandfonline.commdpi.com The this compound structure, in particular, provides a robust starting point for the development of novel therapeutic agents. The pyrazine core can engage in various non-covalent interactions with biological targets, while the chloro-substituent acts as a versatile chemical handle for introducing a wide range of functional groups. mdpi.commdpi.com

This scaffold has been successfully employed in the discovery of compounds with diverse pharmacological activities, including antimycobacterial and antifungal properties. mdpi.com A fragment recombination strategy was used to design new succinate (B1194679) dehydrogenase inhibitors (SDHIs) by combining a pyrazine fragment with a diphenyl-ether moiety and an amide linker, resulting in a novel pyrazine-carboxamide-diphenyl-ether scaffold. nih.govresearchgate.net This work led to the identification of potent fungicides, demonstrating the utility of the pyrazine carboxamide core in agricultural chemistry. nih.govresearchgate.net Furthermore, derivatives such as 3-amino-pyrazine-2-carboxamides have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy. nih.govfigshare.comresearchgate.net

The design of novel ligands based on the pyrazine-2-carboxamide scaffold involves leveraging its structural features to achieve high affinity and selectivity for a specific biological target. The synthesis process often begins with a readily available starting material like cyanopyrazine, which can be converted through several steps into more complex ligand structures. mdpi.com For example, N'-benzylidenepyrazine-2-carbohydrazonamide was synthesized from cyanopyrazine via methyl pyrazine-2-carbimidate and pyrazine-2-carbohydrazonamide intermediates. mdpi.com

In the context of targeted therapies, structure-activity relationship (SAR) explorations are crucial. For the development of FGFR inhibitors, a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized. nih.govfigshare.com This systematic modification of the core structure led to the identification of a pan-FGFR inhibitor with favorable in vitro activity against multiple FGFR isoforms. nih.gov Molecular docking studies are often employed in the design phase to predict how these ligands might bind to the active site of the target protein, guiding the synthesis of more potent and selective compounds. nih.govnih.gov

Pyrazine-2-carboxamide and its derivatives are excellent ligands for forming coordination compounds with various metal ions. ncn.gov.pl The nitrogen atoms of the pyrazine ring and the amide group can act as donor atoms, allowing these ligands to bind to metal centers in a bidentate fashion. ncn.gov.plnih.gov This chelating ability results in the formation of stable metal complexes with defined geometries. ncn.gov.pl

The synthesis of these complexes is typically straightforward, involving the reaction of the pyrazine-based ligand with a metal salt in a suitable solvent. researchgate.net Researchers have successfully synthesized and characterized complexes of pyrazine-2-carboxamide derivatives with a range of transition metals, including iron(III), ruthenium(III), cobalt(II), nickel(II), and copper(II). researchgate.netsemanticscholar.org

These metal complexes are of interest not only for their structural properties but also for their potential applications. The coordination of a metal ion can significantly alter the biological activity of the organic ligand. ncn.gov.pl For instance, metal complexes of a Schiff base derived from pyrazine-2-carboxamide and 2-hydroxybenzaldehyde have been synthesized and screened for antimicrobial activities, with the complexes often showing enhanced activity compared to the free ligand. researchgate.net The pharmacological activity of these complexes is highly dependent on the nature of both the metal ion and the ligand's donor atoms. ncn.gov.pl

Strategies for Combinatorial Library Generation Based on Pyrazine Carboxamide Frameworks

The synthetic routes used to create derivatives of this compound are highly amenable to the principles of combinatorial chemistry. The robust and versatile reactions, such as nucleophilic aromatic substitution and amide bond formation, allow for the rapid generation of large libraries of related compounds by systematically varying the reactants. mdpi.commdpi.com

For example, the aminodehalogenation of 3-chloropyrazine-2-carboxamide can be performed in a parallel synthesis format. mdpi.com By reacting the common pyrazine core with a diverse collection of primary and secondary amines, a library of N-substituted derivatives can be efficiently produced. Each compound in the library would share the pyrazine carboxamide framework but differ in the substituent introduced at the 3-position. Similarly, starting from pyrazine-2-carboxylic acid, a library of amides can be generated by reacting its activated form (e.g., the acyl chloride) with an array of different amines. nih.gov

Furthermore, more complex libraries can be built using multi-step synthetic sequences. For instance, the Suzuki reaction has been used to introduce various aryl groups onto a bromo-substituted pyrazine carboxamide core, demonstrating the potential for carbon-carbon bond-forming reactions in library generation. mdpi.com By combining these reliable synthetic transformations with automated or semi-automated synthesis platforms, researchers can quickly explore a vast chemical space around the pyrazine carboxamide scaffold. The resulting libraries are invaluable for high-throughput screening campaigns aimed at discovering new lead compounds for drug development or other applications.

Structure Activity Relationship Sar Studies on the Molecular Basis of Interaction of 3 Chloro N Methylpyrazine 2 Carboxamide Analogues

Impact of Substituent Position and Electronic Nature on Molecular Recognition

The position and electronic characteristics of substituents on the pyrazine (B50134) ring and the carboxamide side chain of 3-chloro-N-methylpyrazine-2-carboxamide analogues significantly influence their molecular recognition and biological activity. Studies on related pyrazine carboxamide derivatives have demonstrated that the introduction of different functional groups can modulate receptor binding affinity and selectivity. For instance, in a series of 4-arylpiperazine-ethyl carboxamide derivatives, the presence of electron-donating methyl groups at specific positions on a distal phenyl ring was found to increase affinity for 5-HT1A receptors. researchgate.net Conversely, the introduction of an electron-withdrawing trifluoromethyl (CF3) group resulted in higher affinity and selectivity for 5-HT1A versus D4.2 receptors. researchgate.net

In the context of antimycobacterial activity, substitutions on the pyrazine core have been shown to be critical. For example, the presence of a chlorine atom at the C6 position and a tert-butyl group at the C5 position of the pyrazine ring in N-benzylpyrazine-2-carboxamide derivatives were identified as significant for activity against Mycobacterium tuberculosis. mdpi.com The electronic nature of the substituent on the benzyl (B1604629) ring also plays a role, with both electron-donating (e.g., 4-methoxy) and electron-withdrawing (e.g., 3-trifluoromethyl) groups leading to high antimycobacterial activity, suggesting a complex interplay of electronic and steric factors in molecular recognition. mdpi.com

The following table summarizes the impact of different substituents on the biological activity of various pyrazine carboxamide analogues, providing insights into the electronic and positional effects.

| Compound ID | Pyrazine Ring Substituents | N-Substituent | Key Finding |

| 1 | 5-tert-Butyl-6-chloro | 4-methoxybenzyl | High antimycobacterial activity (MIC = 6.25 µg/mL against M. tuberculosis) mdpi.com |

| 2 | 5-tert-Butyl-6-chloro | 3-trifluoromethylbenzyl | High antimycobacterial activity against M. tuberculosis mdpi.com |

| 3 | 5-Chloro | 3-trifluoromethylbenzyl | Highest antifungal activity against Trichophyton mentagrophytes (MIC = 15.62 µmol/L) mdpi.com |

| 4 | 6-Chloro | 4-methoxybenzyl | High antimycobacterial activity (MIC = 6.25 µg/mL against M. tuberculosis) despite lower lipophilicity mdpi.com |

Correlative Analyses of Lipophilicity and Molecular Interaction Profiles

Lipophilicity is a key physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of drug candidates, including their absorption, distribution, metabolism, excretion, and interaction with biological targets. In the study of this compound analogues, correlative analyses of lipophilicity and molecular interaction profiles have revealed important trends.

For a series of substituted amides of pyrazine-2-carboxylic acids, a quasi-parabolic relationship was observed between lipophilicity (expressed as log P) and their photosynthesis-inhibiting and antialgal activities. researchgate.net This suggests that an optimal range of lipophilicity exists for these biological effects, beyond which an increase in lipophilicity leads to a decrease in activity. For instance, the most active inhibitors of oxygen evolution rate in spinach chloroplasts had moderate log P values. researchgate.net

In the context of antimycobacterial agents, the relationship between lipophilicity and activity is not always straightforward. For N-benzylpyrazine-2-carboxamide derivatives, no clear linear dependence between lipophilicity (measured as log k) and antimycobacterial activity was found. mdpi.com For example, a highly lipophilic compound, 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide, and a less lipophilic compound, 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, exhibited the same high activity against M. tuberculosis. mdpi.com This indicates that while lipophilicity is a contributing factor, other properties such as electronic and steric effects also play a crucial role in determining the antimycobacterial potency of these analogues. mdpi.com A study on 3-benzylaminopyrazine-2-carboxamides also highlighted the complex relationship between lipophilicity and antimycobacterial activity. researchgate.net

The table below presents the lipophilicity and antimycobacterial activity of selected N-benzylpyrazine-2-carboxamide derivatives.

| Compound ID | N-Substituent | log k | MIC (µg/mL) against M. tuberculosis H37Rv |

| 5 | 3-trifluoromethylbenzyl | 1.3638 | 6.25 mdpi.com |

| 6 | 4-methoxybenzyl | 0.1838 | 6.25 mdpi.com |

| 7 | 4-methylbenzyl | - | 6 (µM) mdpi.com |

| 8 | 4-aminobenzyl | - | 62.5 (µM) mdpi.com |

Elucidation of Electronic and Steric Effects of Functional Group Modifications on Binding Affinity

The binding affinity of this compound analogues to their biological targets is intricately governed by the electronic and steric properties of their functional groups. Modifications to the pyrazine core and the N-substituent can lead to significant changes in binding interactions.

Electronic effects, such as electron-donating or electron-withdrawing capabilities of substituents, can influence the charge distribution within the molecule, affecting hydrogen bonding, and π-π interactions with the target protein. researchgate.net For instance, the introduction of a trifluoromethyl group, a strong electron-withdrawing group, at the 3-position of a phenyl ring in certain carboxamide analogues was found to be most effective for enhancing binding affinity and selectivity for the 5-HT1A receptor over the D4.2 receptor. researchgate.net

Steric factors, related to the size and shape of the substituents, also play a critical role. Bulky groups can either promote or hinder binding, depending on the topology of the binding site. In a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides, the presence of a second benzyl group, creating dibenzyl substituted derivatives, was found to negatively impact activity against M. smegmatis, suggesting that the increased steric bulk is detrimental to the interaction with the biological target in this particular mycobacterium. nih.gov

Molecular docking studies have provided further insights into these interactions. For 3-benzylaminopyrazine-2-carboxamides, active compounds were found to share common binding interactions with known inhibitors of the mycobacterial enoyl-ACP reductase (InhA), a crucial enzyme in mycolic acid biosynthesis. mdpi.com These interactions likely involve hydrogen bonding with the carboxamide group and hydrophobic interactions with the benzyl substituent. mdpi.com

Influence of Positional Isomerism on Mechanistic Bioactivity

Positional isomerism, where substituents are located at different positions on the pyrazine ring, can have a profound impact on the biological activity of this compound analogues. The spatial arrangement of functional groups determines the molecule's ability to fit into a specific binding pocket and interact with key amino acid residues.

A study comparing positional isomers of chloropyrazine-2-carboxamides, specifically N-benzyl-3-chloropyrazine-2-carboxamides with their 5-chloro and 6-chloro counterparts, revealed differences in their biological profiles. nih.gov For instance, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide demonstrated notable antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, while its isomers with chlorine at the 5 or 6 position of the pyrazine ring showed different activity profiles. nih.gov This highlights that the position of the chlorine atom on the pyrazine ring is a key determinant of antibacterial efficacy and spectrum.

Computational Approaches to SAR Elucidation including 3D-QSAR and Pharmacophore Modeling

Computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are powerful tools for elucidating the SAR of this compound analogues. nih.govijpras.com These approaches provide quantitative models that correlate the three-dimensional properties of molecules with their biological activities, aiding in the design of new, more potent compounds. nih.govijpras.com

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions around a molecule where steric and electrostatic properties are favorable or unfavorable for activity. nih.gov For a series of inhibitors, these models can predict the activity of new analogues and guide synthetic efforts.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. ijpras.com This "pharmacophore" can then be used as a query to screen virtual libraries of compounds to identify new potential leads. For related heterocyclic compounds, pharmacophore models have been successfully developed to describe their interactions with specific biological targets. ijpras.com

In the context of pyrazine carboxamide derivatives, molecular docking, a computational technique that predicts the preferred orientation of a ligand within a binding site, has been used to investigate their interaction with the mycobacterial enoyl-ACP reductase (InhA). mdpi.com These studies have shown that active compounds can form key hydrogen bonds and hydrophobic interactions within the active site, providing a rational basis for their observed antimycobacterial activity. mdpi.com The integration of these computational approaches provides a comprehensive understanding of the SAR, accelerating the discovery and development of novel this compound-based therapeutic agents.

Mechanistic Investigations of 3 Chloro N Methylpyrazine 2 Carboxamide at the Molecular Level

Elucidation of Molecular Targets and Specific Binding Modes

Derivatives of 3-chloropyrazine-2-carboxamide (B1267238) are believed to exert their antimycobacterial effects by targeting key enzymes essential for the survival of Mycobacterium tuberculosis. Computational and in vitro studies have identified several potential molecular targets, with a significant focus on enzymes involved in the synthesis of the mycobacterial cell wall.

Interactions with Mycobacterial Enzymes such as Enoyl-ACP Reductase (InhA) and Fatty Acid Synthase I (FAS I)

A primary molecular target identified for pyrazinecarboxamide derivatives is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. mdpi.comresearchgate.net InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system. nih.govoup.com This system is responsible for elongating fatty acids to produce the very long-chain precursors required for mycolic acid synthesis. Mycolic acids are major and indispensable components of the robust mycobacterial cell wall. mdpi.comnih.gov

Molecular docking studies performed on closely related derivatives of 3-chloropyrazine-2-carboxamide, such as 3-benzylamino- and N-benzyl analogs, have provided insights into their binding mode with InhA. researchgate.netnih.gov These computational models suggest that the carboxamide group of these compounds plays a crucial role in their interaction with the enzyme's active site. mdpi.com A key predicted interaction is the formation of a hydrogen bond between the carbonyl part of the carboxamide group and the hydroxyl group of a conserved tyrosine residue (Tyr158) within the InhA active site. This interaction is a common feature shared by many known InhA inhibitors. mdpi.com The pyrazine (B50134) core and its substituents are predicted to form additional, less specific interactions with residues in the substrate-binding loop, further stabilizing the enzyme-inhibitor complex. mdpi.comresearchgate.net

| Enzyme | System | Function | Role in Mycobacteria |

| Enoyl-ACP Reductase (InhA) | FAS-II | Catalyzes the final reduction step in the fatty acid elongation cycle. mdpi.com | Essential for the synthesis of long-chain mycolic acid precursors. nih.gov |

| Fatty Acid Synthase I (FAS I) | FAS-I | Responsible for de novo synthesis of C16-C26 fatty acids. oup.com | Provides the initial fatty acid chains that are subsequently elongated by the FAS-II system. |

Proposed Mechanisms of Disruption of Essential Bacterial Metabolic Pathways

The primary proposed mechanism of action for 3-chloropyrazine-2-carboxamide derivatives is the disruption of mycolic acid biosynthesis through the inhibition of InhA. mdpi.com By binding to InhA, the inhibitor blocks its catalytic activity, preventing the reduction of trans-2-enoyl-ACP. nih.gov This blockade halts the fatty acid elongation cycle of the FAS-II system. nih.gov

The inability to synthesize mature mycolic acids has catastrophic consequences for the bacterium. It compromises the structural integrity of the cell wall, leading to increased permeability and susceptibility to external stressors, ultimately resulting in cell death. nih.gov This mechanism is particularly attractive for drug development because the FAS-II pathway is essential for mycobacteria but is absent in humans, offering a basis for selective toxicity. nih.gov

Molecular Basis of Selectivity and Specificity in Ligand-Target Interactions

The selectivity of inhibitors targeting the bacterial fatty acid synthesis pathway stems from the significant structural differences between the bacterial FAS-II system and the mammalian FAS-I system. nih.gov Humans utilize a single, large multifunctional polypeptide (FAS-I) to synthesize fatty acids, whereas bacteria and mycobacteria employ the FAS-II system, which consists of several discrete, monofunctional enzymes, including InhA. nih.gov This fundamental architectural difference provides a broad window for therapeutic selectivity.

Advanced Biophysical Techniques for Molecular Interaction Analysis

While computational studies provide valuable hypotheses about ligand-target interactions, biophysical techniques are essential for experimental validation and detailed characterization. nih.govmdpi.com A variety of advanced methods are employed in early drug discovery to confirm direct binding, determine binding affinity, and elucidate the thermodynamics of the interaction. nih.govacs.org

Commonly used techniques include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). acs.org

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. It provides real-time data on the kinetics of binding and dissociation (kon and koff). numberanalytics.com

X-ray Crystallography: This powerful structural biology technique can determine the three-dimensional structure of the inhibitor bound to its target enzyme at atomic resolution. This provides definitive proof of the binding mode and reveals the precise interactions between the ligand and the protein's active site. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify which parts of a ligand are in close contact with the protein and map the binding site on the enzyme. nih.gov

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding, which can be used to screen for and confirm binding interactions. nih.gov

These techniques are crucial for validating computational predictions and guiding the rational design of more potent and selective inhibitors. mdpi.com

Computational Validation of Proposed Mechanisms of Action

Computational methods, particularly molecular docking, have been instrumental in proposing and validating the mechanism of action for derivatives of 3-chloropyrazine-2-carboxamide. eurekaselect.comnih.govresearchgate.net These in silico studies simulate the binding of a ligand to the three-dimensional structure of a target protein, predicting the most favorable binding pose and estimating the binding affinity. researchgate.net

For derivatives of 3-chloropyrazine-2-carboxamide, molecular docking studies have consistently identified InhA as a plausible target. researchgate.netnih.gov These studies have been performed using crystal structures of the M. tuberculosis InhA enzyme. eurekaselect.com The results corroborate a binding mode where the compound places its carboxamide group in proximity to key active site residues, particularly Tyr158, enabling the formation of hydrogen bonds that are critical for inhibition. mdpi.com The docking scores and calculated binding energies from these simulations often correlate with the experimentally observed antimycobacterial activity of the compounds, lending strong support to the proposed mechanism. nih.govmdpi.com

| Compound Series | Computational Finding | Key Predicted Interaction | Reference |

| 3-benzylaminopyrazine-2-carboxamides | High affinity towards InhA active site. | Hydrogen bonding between the carboxamide carbonyl and Tyr158. | mdpi.com |

| N-benzyl-3-(benzylamino)pyrazine-2-carboxamides | Capable of H-bond interactions typical for known InhA inhibitors. | Interaction with the enzyme's substrate-binding loop. | nih.gov |

These computational validations provide a molecular-level rationale for the observed biological activity and serve as a critical guide for the synthesis of new, optimized derivatives with improved efficacy.

Q & A

Q. Q: What are the foundational synthetic routes for preparing 3-chloro-N-methylpyrazine-2-carboxamide?

A: A common approach involves functional group interconversion starting from 3-hydroxypyrazine-2-carboxamide. For example, treatment with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine while dehydrating the carboxamide to a nitrile intermediate, which can then undergo methylation (e.g., using sodium methoxide) . Alternatively, methyl 3-chloropyrazine-2-carboxylate can react with substituted amines (e.g., methylamine) under anhydrous conditions (e.g., DMF, K₂CO₃) to form carboxamide derivatives .

Characterization Techniques

Q. Q: Which analytical methods are critical for confirming the structure and purity of this compound?

A: Key methods include:

- ¹H NMR : To confirm substitution patterns and methyl group integration. For example, rotamers of related carboxamides show distinct methyl signals at δ 2.67–3.58 ppm .

- ESI-MS : Soft ionization mass spectrometry identifies molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

- HPLC : Monitors reaction progress and purity using reverse-phase columns (e.g., CH₃CN/H₂O gradients) .

Nitration Optimization

Q. Q: How can nitration of pyrazine-carboxamide derivatives be optimized for regioselectivity?

A: Nitration of 3-hydroxypyrazine-2-carboxamide to 3-hydroxy-6-nitropyrazine-2-carboxamide requires precise stoichiometry and conditions:

- Reagents : KNO₃ (nitrating agent) and H₂SO₄ (catalyst/solvent) at controlled temperatures (e.g., 0–5°C) .

- Regioselectivity : Electron-withdrawing groups (e.g., carboxamide) direct nitration to the para position. Purity of starting material (>98%) is critical to avoid side products .

Reaction Mechanism Elucidation

Q. Q: What mechanistic insights exist for nucleophilic substitution in pyrazine-carboxamide derivatives?

A: In reactions like the substitution of chlorine with amines, the mechanism likely proceeds via an SNAr pathway due to the electron-deficient pyrazine ring. For example, methyl 3-chloropyrazine-2-carboxylate reacts with phenols under basic conditions (K₂CO₃/DMF) to form aryloxy derivatives via deprotonation and nucleophilic attack . Kinetic studies (e.g., monitoring by TLC or LC-MS) can validate intermediate formation .

DFT Studies on Electronic Properties

Q. Q: How can density functional theory (DFT) predict the reactivity of this compound?

A: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties such as bond dissociation energies and electron affinity. For example, DFT can model the charge distribution on the pyrazine ring to explain preferential reaction sites (e.g., C-5 vs. C-6 positions) .

Comparative Analysis of Synthetic Routes

Q. Q: How do alternative synthetic pathways impact yield and scalability?

A: Two routes for a related compound (N,3-dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide) highlight trade-offs:

- Route 1 : Isobutyl chloroformate activation in CH₂Cl₂ yields 22% product but requires low temperatures (−15°C) .

- Route 2 : Trimethylacetyl chloride in 1,2-dichloroethane at reflux improves yield to 27% but demands higher energy input .

Scalability depends on solvent choice, reaction time, and purification complexity (e.g., column chromatography).

Purification Strategies

Q. Q: What chromatographic methods are effective for isolating this compound?

A: Silica gel column chromatography with gradients of CH₂Cl₂/MeOH (99.2:0.8) effectively separates carboxamide derivatives from unreacted starting materials or byproducts . For polar intermediates, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is preferred .

Resolving Data Contradictions

Q. Q: How can conflicting reports on reaction outcomes be resolved?

A: Discrepancies in yields or regioselectivity (e.g., nitration vs. chlorination) often arise from variations in:

- Substituent effects : Electron-donating groups (e.g., methyl) alter ring reactivity compared to electron-withdrawing groups (e.g., Cl) .

- Reagent purity : Trace moisture in POCl₃ can reduce chlorination efficiency .

Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) are essential.

Biological Activity Screening

Q. Q: What methodologies assess the biological potential of this compound derivatives?

A:

- DNA/Protein Interactions : UV-Vis titration or fluorescence quenching studies measure binding constants (e.g., with BSA or ct-DNA) .

- Enzyme Inhibition : Kinase or receptor assays (e.g., TGR5 agonism) using HEK293 cells transfected with target receptors .

Stability and Degradation Studies

Q. Q: How can hydrolytic stability of the carboxamide group be evaluated?

A: Accelerated stability testing in buffered solutions (pH 1–13) at 40–60°C, monitored by HPLC, identifies degradation products (e.g., carboxylic acids or amines) . Computational modeling (DFT) can predict hydrolysis pathways under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.